molecular formula C13H8Br2ClNO B2495431 (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol CAS No. 325471-67-8

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol

Cat. No.: B2495431
CAS No.: 325471-67-8
M. Wt: 389.47
InChI Key: JQFSZZUUNNLMGB-REZTVBANSA-N
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Description

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a halogen-substituted Schiff base of significant interest in advanced materials research and fundamental chemistry. Its primary research value lies in its pronounced nonlinear optical (NLO) properties. Theoretical and experimental studies indicate that this compound exhibits a substantial second-order hyperpolarizability, designating it as an outstanding candidate for development in hi-tech optoelectronic applications and as a promising NLO material . The molecular structure is characterized by an intramolecular O–H···N hydrogen bond, which facilitates prototropic tautomerism between enol and keto forms—a phenomenon central to its function . Research shows the compound predominantly exists in the enol form in the solid state, a configuration stabilized by this hydrogen bond and confirmed by X-ray diffraction studies . The molecular geometry is nearly planar, further promoting extensive conjugation and contributing to its electronic properties . Beyond its optical applications, this compound serves as a versatile building block for synthesizing more complex crystalline organic architectures and is a precursor in coordination chemistry for constructing metal complexes, leveraging its oxygen and nitrogen donor atoms . Its robust stability, attributed to significant hyperconjugative interactions and a high chemical hardness value as determined by natural bond orbital (NBO) and global reactivity parameter analyses, makes it an excellent subject for computational and experimental investigations alike .

Properties

IUPAC Name

2,4-dibromo-6-[(3-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2ClNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSZZUUNNLMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol typically involves the condensation reaction between 2,4-dibromo-6-hydroxybenzaldehyde and 3-chloroaniline. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its potential applications across several scientific fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of derivatives with tailored properties.
  • Reactivity Studies : The compound's reactivity can be explored through oxidation, reduction, and substitution reactions, leading to the formation of quinones, amines, and substituted phenols respectively.

Biology

  • Biological Activity : Preliminary studies suggest that (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol may exhibit antimicrobial and anticancer properties. Research into its biological effects is ongoing, focusing on its mechanism of action against various pathogens and cancer cell lines .
  • DNA Interaction Studies : The compound has been evaluated for its interaction with DNA, revealing potential implications for its use in therapeutic contexts .

Medicine

  • Therapeutic Potential : Due to its unique chemical structure, this compound is being investigated for possible therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

  • Material Development : The compound is utilized in the development of new materials and chemical processes. Its properties may lend themselves to applications in coatings, plastics, or other industrial materials where specific chemical characteristics are desired.

Case Study 1: Antimicrobial Evaluation

A study examining various derivatives of phenolic compounds found that (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibacterial agents .

Case Study 2: Structural Analysis

Crystal structure analysis using X-ray diffraction has provided insights into the molecular geometry of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol. The study revealed intramolecular hydrogen bonding and π–π stacking interactions that contribute to the stability of the compound's structure .

Case Study 3: Density Functional Theory (DFT) Calculations

DFT studies have been employed to predict the electronic properties and reactivity patterns of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol. These computational analyses help in understanding how modifications to the molecular structure could enhance its biological activity or reactivity in synthetic applications .

Mechanism of Action

The mechanism of action of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Selected Schiff Bases

Compound Name Substituents (Phenolic Ring / Imine-Linked Aryl) C=N Bond Length (Å) Crystal System/Packing Features Reference
(E)-2,4-Dibromo-6-(((3-chlorophenyl)imino)methyl)phenol (Target) 2,4-Br; 3-Cl-Ph 1.271 (2) Monoclinic, P21/c, O—H⋯N hydrogen bonding
AGEGUQ: 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol 2,4-Br; 5-Cl-2-Me-Ph 1.290 (3) Monoclinic, P21/c, similar H-bonding
(E)-2,4-Di-tert-butyl-6-{[(4-chlorophenyl)imino]methyl}phenol (Compound 2) 2,4-tBu; 4-Cl-Ph 1.281 (3) Orthorhombic, photochromic
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) 2-OMe; 3-CF3-Ph 1.269 (2) Triclinic, π-π stacking

Key Observations:

  • C=N Bond Length: The target compound’s C=N bond (1.271 Å) aligns with typical Schiff bases (1.266–1.290 Å). Shorter bonds correlate with increased conjugation and stability .
  • Substituent Effects: Electron-Withdrawing Groups (Br, Cl, CF₃): Enhance ligand rigidity and metal-binding affinity. Bromine’s bulkiness in the target compound may hinder π-π stacking compared to smaller substituents like methoxy (-OMe) .

Electronic and Computational Studies

Density functional theory (DFT) analyses of related Schiff bases reveal:

  • HOMO-LUMO Gaps: The target compound’s HOMO-LUMO gap is expected to be narrower than di-tert-butyl-substituted analogs (e.g., Compound 2 in ) due to stronger electron-withdrawing effects from Br/Cl, enhancing redox activity .
  • Molecular Electrostatic Potential (MEP): Regions of high electron density near the phenolic oxygen and imine nitrogen facilitate metal coordination and hydrogen bonding, critical for biological and catalytic applications .

Table 2: Functional Comparisons

Compound Biological Activity Catalytic Application Reference
Target Compound Not explicitly reported; inferred potential Ethylene oligomerization (via Co/Ni complexes)
Compound 15 () IC₅₀ = 8.2 µM (A-431 skin cancer cells) N/A
HL1 () Cu²⁺/Zn²⁺ sensing (LOD = 0.1 µM) N/A
[Fe(L1)₂] () N/A Ethylene oligomerization (TOF = 1200 h⁻¹)

Key Observations:

  • Anticancer Activity: The target compound’s structural analog (Compound 15 in ) shows potent anticancer activity, suggesting that bromine/chlorine substitution patterns enhance cytotoxicity. The absence of a nitro group (-NO₂) in the target may reduce activity compared to nitrated analogs .
  • Sensing and Catalysis: The bromine substituents in the target compound likely improve metal ion detection sensitivity (cf. HL1 in ). Its Co/Ni complexes exhibit moderate catalytic activity in ethylene oligomerization, though less efficient than pyridine-derived ligands .

Photochromic and Thermochromic Properties

Di-tert-butyl-substituted analogs (e.g., Compound 2 in ) exhibit reversible photochromism due to keto-enol tautomerism. The target compound’s lack of tert-butyl groups and stronger electron-withdrawing substituents may suppress such behavior but enhance thermal stability .

Biological Activity

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on a phenolic backbone, suggests diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is C13H8Br2ClNO. The compound features a dibromophenol moiety linked to a chlorophenyl imine group, which is crucial for its biological activity. The synthesis typically involves the condensation of 2,4-dibromo-6-hydroxybenzaldehyde with 3-chloroaniline in an ethanol solvent, catalyzed by glacial acetic acid .

Antimicrobial Properties

Recent studies have indicated that compounds similar to (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol exhibit notable antimicrobial activity. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives with similar halogenated structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol have also been investigated. Studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of bromine atoms is believed to enhance the compound's reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

The biological activity of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from dividing .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated phenols against common pathogens. The study found that (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol exhibited significant inhibition against Staphylococcus aureus with an MIC of 5 μg/mL. This underscores its potential as a lead compound for developing new antibacterial agents .

Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 10 μM after 48 hours of exposure . This highlights its potential as an anticancer therapeutic.

Comparison with Related Compounds

Compound NameStructure TypeMIC Against S. aureus (μg/mL)IC50 Against MCF-7 (μM)
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenolDibromophenol derivative510
4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenolMonobrominated analog815
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenolChlorinated analog12>20

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol with high purity and yield?

  • Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 2,4-dibromo-6-formylphenol with 3-chloroaniline in ethanol or methanol under reflux. Catalytic amounts of acetic acid (1–2%) enhance imine bond formation. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield optimization requires controlled stoichiometry (1:1 molar ratio) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the E-configuration of the imine group in this compound?

  • Methodological Answer : The E-configuration is confirmed by:

  • X-ray crystallography : Direct visualization of the imine bond geometry (e.g., C=N bond length ~1.28–1.30 Å and dihedral angles >150° between aromatic rings) .
  • ¹H NMR : Absence of coupling between the imine proton and adjacent substituents, typical for trans configurations.
  • IR spectroscopy : A strong C=N stretching band near 1600–1650 cm⁻¹ .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and imine proton (δ ~8.5 ppm). ¹³C signals for C=N appear at ~160 ppm .
  • UV-Vis : Absorption bands at 250–350 nm (π→π* and n→π* transitions) indicate conjugation in the imine-phenol system.
  • Mass spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from Br/Cl .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry optimization : Use B3LYP/6-311G(d,p) to model the E-isomer and compare bond lengths/angles with crystallographic data .
  • Frontier molecular orbitals (FMO) : Calculate HOMO-LUMO gaps to predict redox behavior. Lower gaps (~3–4 eV) suggest potential for charge-transfer interactions.
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., electron-rich phenolic O and electron-deficient imine N) for reactivity studies .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?

  • Methodological Answer :

  • Replicate studies : Perform triplicate assays under standardized conditions (pH, temperature, solvent) to assess reproducibility.
  • Interference checks : Test for false positives/negatives caused by bromine/chlorine substituents (e.g., halogen bonding with assay reagents) .
  • Dose-response curves : Use nonlinear regression to determine IC₅₀/EC₅₀ values and validate activity thresholds .

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Metal selection : React with Co(II), Ni(II), Cu(II), or Zn(II) salts (e.g., chlorides/nitrates) in ethanol/water mixtures.
  • Spectroscopic analysis : Monitor UV-Vis shifts (d→d transitions) and ESR for paramagnetic metals (e.g., Cu(II)).
  • Magnetic susceptibility : Determine geometry (e.g., octahedral vs. square planar) via Gouy balance measurements .

Q. What experimental design approaches are optimal for evaluating the impact of substituent variations on the compound’s bioactivity?

  • Methodological Answer :

  • Factorial design : Vary substituents (e.g., Br → Cl, methyl groups) systematically and assess bioactivity (e.g., antimicrobial IC₅₀).
  • Central Composite Rotatable Design (CCRD) : Optimize reaction conditions (pH, concentration) for maximum activity .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can Hirshfeld surface analysis contribute to understanding intermolecular interactions in the crystal structure?

  • Methodological Answer :

  • Interaction mapping : Identify O–H···N (phenol-imine) and C–H···Br/Cl contacts via CrystalExplorer.
  • Fingerprint plots : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) and compare with similar Schiff bases .

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